molecular formula C16H16N2O2 B14705903 4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide CAS No. 13541-38-3

4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide

Cat. No.: B14705903
CAS No.: 13541-38-3
M. Wt: 268.31 g/mol
InChI Key: RAPWKNSUESJDOY-UHFFFAOYSA-N
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Description

4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide is an organic compound with the molecular formula C15H15NO. This compound is a derivative of benzamide, where the amide nitrogen is substituted with a 4-methylphenyl group. It is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide typically involves the condensation of 4-methylbenzoic acid with 4-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

Scientific Research Applications

4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-phenylbenzamide
  • 4,4’-Dimethylbenzanilide
  • N-Benzoyl-p-toluidine

Comparison

4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .

Properties

CAS No.

13541-38-3

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

4-methyl-N-[(4-methylphenyl)carbamoyl]benzamide

InChI

InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)15(19)18-16(20)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,17,18,19,20)

InChI Key

RAPWKNSUESJDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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